campesterol
Overview
Description
Campesterol is a phytosterol, a type of plant sterol with a chemical structure similar to cholesterol. It is commonly found in various vegetables, fruits, nuts, and seeds, albeit in low concentrations. Some common sources include banana, pomegranate, pepper, coffee, grapefruit, cucumber, onion, oat, potato, and lemon grass. It is also present in higher concentrations in canola and corn oils . This compound was first isolated from rapeseed (Brassica campestris) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Campesterol can be isolated from plant sources through various extraction and purification techniques. One common method involves the use of column chromatography and crystallization. For instance, this compound can be isolated from a soybean sterol mixture and purified using liquid partition chromatography on Sephadex LH-20 . Another method involves the use of supercritical fluid extraction, which is efficient but requires optimization of working conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from oilseeds and other plant materials. The process typically includes the following steps:
Extraction: Using solvents like acetone or ethanol to extract sterols from plant materials.
Purification: Employing techniques such as column chromatography, crystallization, and recrystallization to purify this compound.
Hydrolysis: Hydrolyzing sterol esters to obtain free sterols.
Recrystallization: Further purification through recrystallization from solvents like acetone.
Chemical Reactions Analysis
Types of Reactions
Campesterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds like campestanol.
Reduction: Reduction reactions can convert this compound to other sterols.
Substitution: Substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents like benzoyl chloride in the presence of pyridine can be used for esterification.
Major Products Formed
Campestanol: Formed through reduction.
Campesteryl acetate: Formed through esterification with acetic anhydride.
Scientific Research Applications
Campesterol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of steroid hormones like testosterone and boldenone.
Biology: Studied for its role in plant cell membrane integrity and function.
Industry: Used in the food industry as a dietary supplement and in fortified foods for its health benefits.
Mechanism of Action
Campesterol exerts its effects through various mechanisms:
Cholesterol-Lowering: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.
Anti-Inflammatory: Reduces levels of proinflammatory cytokines and increases anti-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Campesterol is similar to other phytosterols like beta-sitosterol and stigmasterol. These compounds share a core skeleton similar to cholesterol but differ in their side chains:
Beta-Sitosterol: Has an ethyl group at C-24.
Stigmasterol: Has an ethyl group at C-24 and a double bond at C-22.
Uniqueness
This compound is unique due to its specific side chain structure, which includes a C24-methyl group. This structural difference influences its biological activity and absorption in the body .
Similar Compounds
- Beta-Sitosterol
- Stigmasterol
- Ergosterol
- Brassicasterol
Properties
CAS No. |
474-62-4 |
---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26+,27-,28+/m0/s1 |
InChI Key |
SGNBVLSWZMBQTH-NJITVZLFSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
157.5 °C |
474-62-4 4651-51-8 |
|
physical_description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
22,23-dihydrobrassicasterol 24 alpha-methylcholest-5-en-3 beta-ol 24-methylcholesterol campesterol campesterol, (3beta)-isomer campesterol, (3beta,24xi)-isomer ergost-5-en-3 beta- ol, 24 epime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does campesterol interact with cholesterol absorption?
A1: this compound [], a type of plant sterol (phytosterol), competes with cholesterol for absorption in the intestines [, , , , ]. By inhibiting cholesterol absorption, this compound can contribute to lowering circulating cholesterol levels.
Q2: How do serum this compound levels relate to cholesterol absorption?
A2: Serum this compound levels are considered a surrogate marker for cholesterol absorption efficiency [, , ]. Higher levels generally indicate greater cholesterol absorption.
Q3: What is the relationship between serum this compound levels and cardiovascular disease risk?
A3: Research on the association between serum this compound and cardiovascular disease risk is inconclusive. Some studies suggest no adverse relationship [], while others indicate a potential link, particularly in specific patient populations [].
Q4: How do serum this compound levels compare between individuals with high and low cholesterol absorption?
A4: Individuals with high cholesterol absorption typically exhibit higher serum this compound levels compared to those with low absorption [, ].
Q5: What is the relationship between serum this compound and lathosterol levels?
A5: Lathosterol is a marker of cholesterol synthesis. The ratio of this compound to lathosterol can provide insights into the balance between cholesterol absorption and synthesis [, ].
Q6: How do dietary phytosterols, including this compound, impact cholesterol metabolism?
A6: Dietary phytosterols, like this compound, can reduce cholesterol absorption, leading to compensatory increases in endogenous cholesterol synthesis, as reflected by changes in markers like lathosterol [, ].
Q7: What are the implications of low childhood cholesterol absorption, as indicated by low serum this compound, on gallstone development?
A7: Research suggests that low childhood serum levels of this compound and other cholesterol absorption markers are associated with an increased risk of developing gallstones in adulthood []. This highlights the potential role of lifelong cholesterol metabolism patterns in gallstone pathogenesis.
Q8: How does this compound supplementation impact cholesterol metabolism in CaCo-2 cells, a model for human intestinal epithelial cells?
A8: this compound supplementation in CaCo-2 cells has been shown to decrease cholesterol synthesis by downregulating HMG-CoA reductase, a key enzyme in cholesterol production []. Additionally, this compound can interfere with cholesterol uptake and reduce the secretion of cholesteryl esters [].
Q9: What is the role of this compound in plant biology?
A9: this compound is a structural component of plant cell membranes, influencing their fluidity and permeability []. It's also a precursor to brassinosteroids, plant hormones crucial for growth and development [].
Q10: How is this compound biosynthesized in plants?
A10: this compound biosynthesis involves a multi-step pathway starting from mevalonate (MVA). A crucial step is the regio-facial specific reduction of the 24(25)-double bond in the sterol side chain []. This process has been studied using labeled acetate precursors in plants like Amsonia elliptica [].
Q11: Are there specific plant species known for their high this compound content?
A11: Yes, certain rice varieties exhibit significant variations in this compound content []. This genetic variability is valuable for breeding programs aimed at developing rice with enhanced nutritional value.
Q12: What analytical methods are used to determine this compound levels?
A12: Gas chromatography (GC) [, , , ] and high-performance liquid chromatography (HPLC) [, ] are commonly used for quantifying this compound.
Q13: What spectroscopic techniques are used to identify and characterize this compound?
A13: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, DEPT 135o, HMBC, HMQC, 1H-1H COSY) and Infrared (IR) spectroscopy are key tools for structural elucidation of this compound [, ]. Mass spectrometry (MS) is also employed for molecular weight determination and confirming the identity of this compound [, ].
Q14: Is there a connection between this compound and sitosterolemia?
A14: Yes, sitosterolemia is a genetic disorder characterized by increased absorption and reduced excretion of plant sterols, including this compound and β-sitosterol []. This leads to elevated levels of these sterols in the blood and tissues.
Q15: What are the clinical manifestations of sitosterolemia?
A15: Sitosterolemia patients often develop tendon xanthomas (cholesterol deposits in tendons), even with normal or mildly elevated cholesterol levels. They also have an increased risk of premature atherosclerosis [].
Q16: How is sitosterolemia diagnosed?
A16: Diagnosis involves measuring plant sterol levels, including this compound, in the blood. Genetic testing can confirm the diagnosis by identifying mutations in the ABCG5 or ABCG8 genes responsible for sterol transport [, ].
Q17: How does ezetimibe, a cholesterol absorption inhibitor, affect plant sterol levels in sitosterolemia patients?
A17: Ezetimibe effectively reduces both plasma and red blood cell concentrations of plant sterols, including this compound, in patients with sitosterolemia []. This reduction in plant sterols is associated with improvements in platelet count and morphology in these patients [].
Q18: Can this compound be used in drug development?
A18: Research suggests that this compound and its derivatives might have potential in drug discovery. Studies are exploring its anti-angiogenic [] and anti-inflammatory properties [].
Q19: What are the potential applications of this compound in drug development?
A19: this compound shows promise as a potential therapeutic agent for rheumatoid arthritis due to its ability to regulate interleukins and modulate immune responses [, ]. It also has shown potential as an inhibitor of SARS-CoV-2 main proteases, which could lead to the development of new antiviral drugs [].
Q20: How can this compound production be enhanced for pharmaceutical applications?
A20: Metabolic engineering of yeast strains, particularly Saccharomyces cerevisiae, has shown potential for this compound overproduction [, ]. By modifying genes involved in sterol biosynthesis and lipid droplet formation, researchers have achieved significant increases in this compound titers [, ].
Q21: Are there any safety concerns related to this compound consumption?
A21: While generally considered safe, high intakes of plant sterols like this compound might interfere with the absorption of fat-soluble vitamins and carotenoids [].
Q22: What is the impact of food processing on the safety of phytosterols like this compound?
A22: Oxidation of phytosterols during food processing, especially at high temperatures like frying, can generate phytosterol oxides. In vitro studies suggest that these oxides might cause cellular damage similar to cholesterol oxides, although potentially less severe [].
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